molecular formula C21H22ClN3O4 B11553007 N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide

N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide

Cat. No.: B11553007
M. Wt: 415.9 g/mol
InChI Key: AVLWZZBUJUXZDZ-UCQKPKSFSA-N
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Description

“N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” typically involves the condensation of a hydrazine derivative with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may convert the hydrazone linkage to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, hydrazone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” would need to be determined through experimental studies.

Medicine

In medicinal chemistry, compounds like this one are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” would depend on its specific biological target. Generally, hydrazone derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide
  • **this compound

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of both hydrazone and amide functionalities. This combination of structural features may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C21H22ClN3O4/c1-3-10-29-18-9-8-15(11-19(18)28-4-2)14-23-25-21(27)13-20(26)24-17-7-5-6-16(22)12-17/h3,5-9,11-12,14H,1,4,10,13H2,2H3,(H,24,26)(H,25,27)/b23-14-

InChI Key

AVLWZZBUJUXZDZ-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C

Origin of Product

United States

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